molecular formula C17H20N2O2 B6903802 N-(4-hydroxycyclohexyl)-2-methylquinoline-3-carboxamide

N-(4-hydroxycyclohexyl)-2-methylquinoline-3-carboxamide

Cat. No.: B6903802
M. Wt: 284.35 g/mol
InChI Key: JCVSIIWIYKTTSY-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)-2-methylquinoline-3-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a cyclohexyl group, which is a saturated six-membered ring. The presence of a hydroxyl group on the cyclohexyl ring and a carboxamide group on the quinoline ring further enhances its chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)-2-methylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-15(10-12-4-2-3-5-16(12)18-11)17(21)19-13-6-8-14(20)9-7-13/h2-5,10,13-14,20H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVSIIWIYKTTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NC3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxycyclohexyl)-2-methylquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions to form the quinoline ring. The introduction of the 4-hydroxycyclohexyl group can be achieved through a nucleophilic substitution reaction, where a suitable cyclohexyl derivative reacts with the quinoline intermediate. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group on the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative, which may exhibit different chemical properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the carboxamide group under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted amides, ethers, or thioethers.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, N-(4-hydroxycyclohexyl)-2-methylquinoline-3-carboxamide can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-hydroxycyclohexyl)-2-methylquinoline-3-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The quinoline core can intercalate with DNA or bind to enzyme active sites, while the hydroxyl and carboxamide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-(4-hydroxycyclohexyl)-acetamide: Shares the cyclohexyl and hydroxyl groups but lacks the quinoline core.

    2-methylquinoline-3-carboxamide: Contains the quinoline core and carboxamide group but lacks the cyclohexyl group.

    4-hydroxyquinoline-3-carboxamide: Contains the quinoline core and hydroxyl group but lacks the cyclohexyl group.

Uniqueness: N-(4-hydroxycyclohexyl)-2-methylquinoline-3-carboxamide is unique due to the combination of the quinoline core, cyclohexyl group, hydroxyl group, and carboxamide group. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.

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